

An In-depth Technical Guide to 4'-Methylbiphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Methylbiphenyl-3-carboxylic acid

Cat. No.: B115233

[Get Quote](#)

This technical guide provides a comprehensive overview of **4'-Methylbiphenyl-3-carboxylic acid**, a biphenyl derivative of interest to researchers, scientists, and professionals in the field of drug development. This document covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization.

Chemical Structure and Properties

4'-Methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₂O₂.^[1] Its structure consists of a biphenyl backbone, which is two phenyl rings linked together. A methyl group is attached to the 4'-position of one phenyl ring, and a carboxylic acid group is attached to the 3-position of the other phenyl ring.^[2]

```
// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="3.5,0.5!"]; O1 [label="O", pos="4.2,0!"]; O2 [label="OH", pos="3.5,1.2!"]; C14 [label="CH3", pos="-3.5,-0.5!"];
```

```
// Define the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C3 -- C13; C13 -- O1 [style=double]; C13 -- O2; C10 -- C14;
```

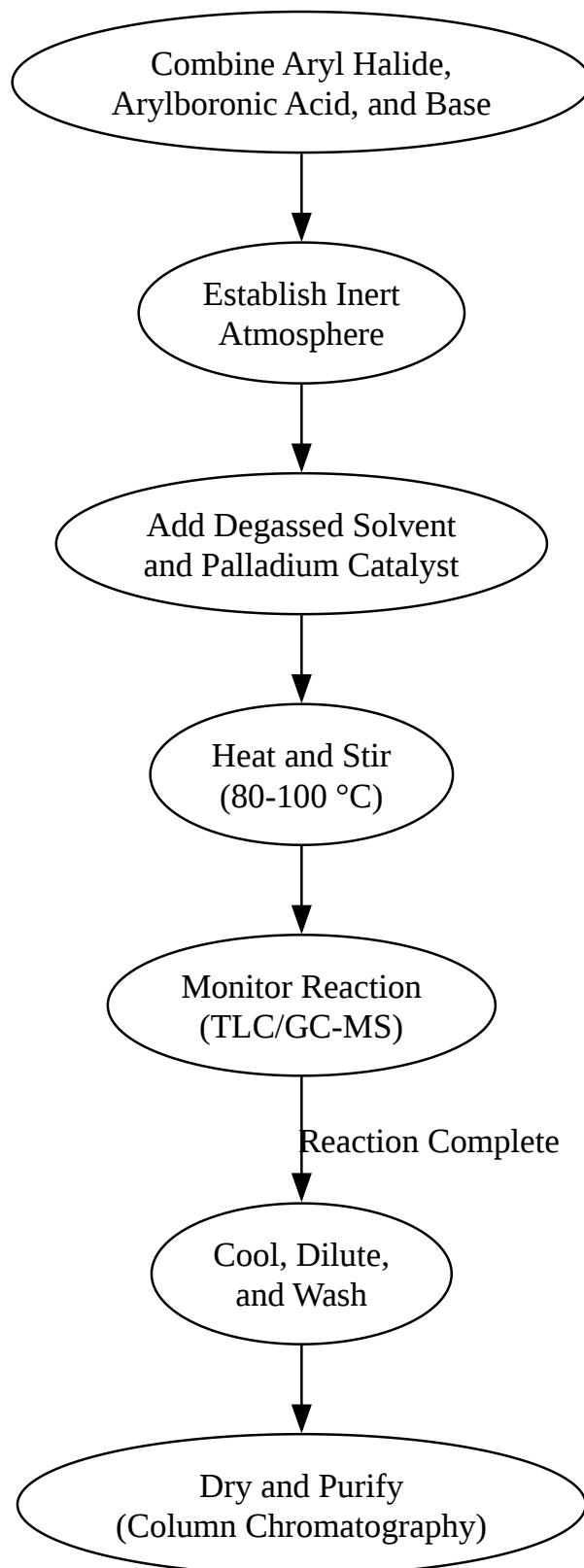
```
// Benzene rings double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C8 -- C9 [style=double]; C10 -- C11 [style=double]; C12 -- C7 [style=double],
```

dir=none]; C1 -- C6 [style=double, dir=none]; C2 -- C3 [style=double, dir=none]; C4 -- C5 [style=double, dir=none]; C7 -- C8 [style=double, dir=none]; C9 -- C10 [style=double, dir=none]; C11 -- C12 [style=double, dir=none];

} "Chemical structure of **4'-Methylbiphenyl-3-carboxylic acid**"

Table 1: Physicochemical Properties of **4'-Methylbiphenyl-3-carboxylic acid**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1]
Molecular Weight	212.24 g/mol	[1]
CAS Number	147404-69-1	[1]
Appearance	Solid	[1]
InChI	1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3, (H,15,16)	[1]
InChIKey	APYJGQZXCGXMGB-UHFFFAOYSA-N	[1]
SMILES	CC1=CC=C(C=C1)C2=CC(=C=C2)C(=O)O	[2]


Synthesis

A common and effective method for the synthesis of **4'-Methylbiphenyl-3-carboxylic acid** and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[\[3\]](#)[\[4\]](#) This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[\[4\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is as follows:

- **Reaction Setup:** In a round-bottom flask, combine the aryl halide (e.g., a bromobenzoic acid) (1.0 mmol), the corresponding arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas, such as argon or nitrogen, multiple times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** A degassed solvent, such as a mixture of toluene and water, is added to the flask. The palladium catalyst, for instance, Palladium(II) Acetate (typically 0.01-1 mol%), and a phosphine ligand like Triphenylphosphine (typically 0.02-2 mol%) are then introduced.^[5]
- **Reaction:** The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously.
- **Monitoring:** The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent like ethyl acetate and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.^{[5][6]}

[Click to download full resolution via product page](#)

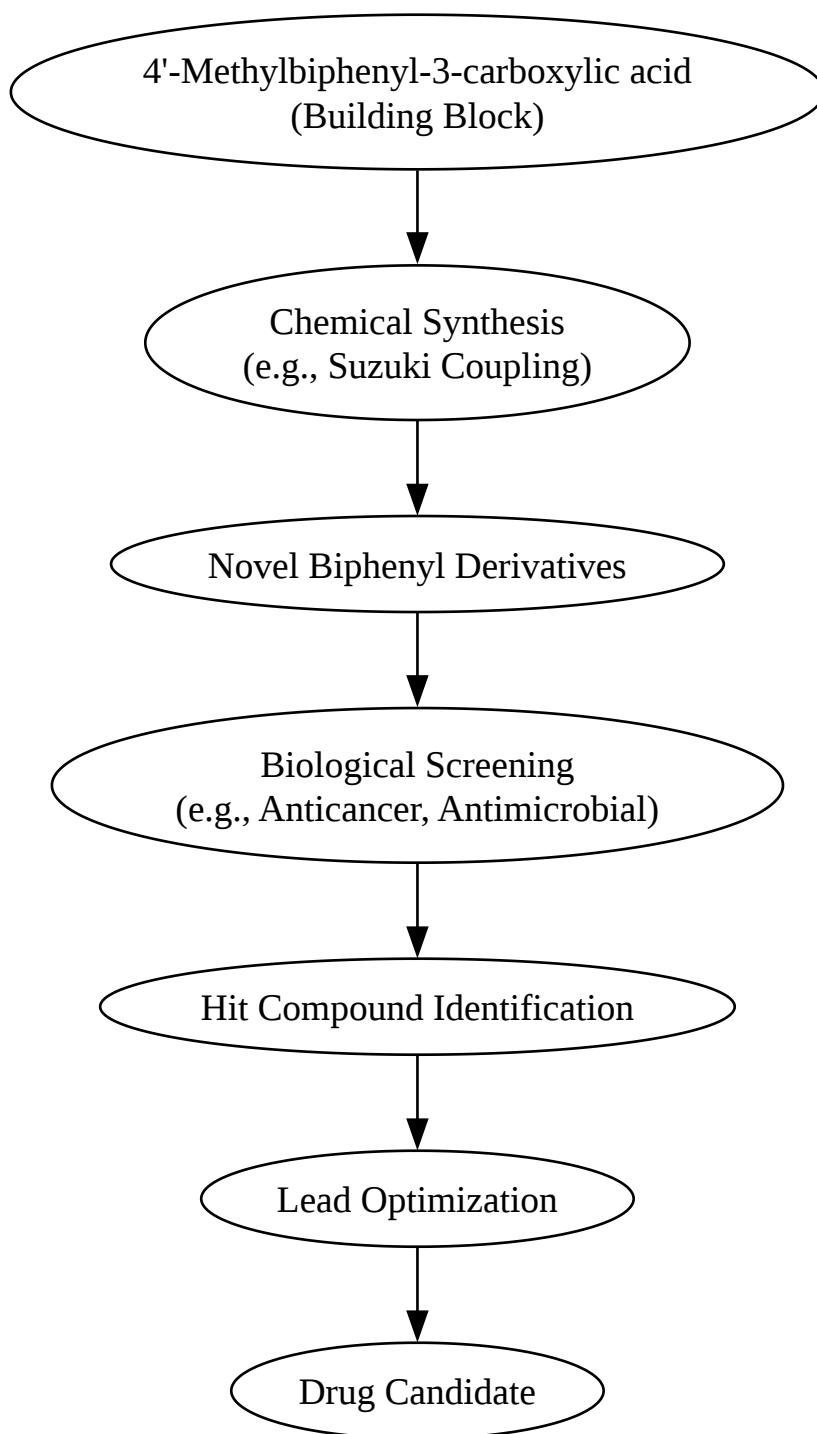
Spectroscopic Characterization

The structure of **4'-Methylbiphenyl-3-carboxylic acid** can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, the methyl protons around 2.4 ppm, and the carboxylic acid proton typically downfield, above 10 ppm.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the biphenyl rings, the methyl group, and the carboxylic acid. The carboxylic acid carbon is expected to appear in the range of 165-185 ppm. Aromatic carbons typically resonate between 120-150 ppm, and the methyl carbon will be significantly upfield.[7]

Infrared (IR) Spectroscopy


The IR spectrum of **4'-Methylbiphenyl-3-carboxylic acid** will exhibit characteristic absorption bands for its functional groups.

- O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[8][9]
- C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present between 1680 and 1710 cm^{-1} .[8][9]
- C-O Stretch: A C-O stretching vibration is anticipated in the 1210-1320 cm^{-1} region.[9]
- Aromatic C-H Stretch: Absorptions for aromatic C-H stretching are typically found just above 3000 cm^{-1} .
- Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the aromatic rings are expected in the 1450-1600 cm^{-1} range.

Biological Activity and Applications in Drug Development

While specific biological activities and signaling pathways for **4'-Methylbiphenyl-3-carboxylic acid** are not extensively documented in publicly available literature, the biphenyl scaffold is a common motif in many biologically active compounds. Biphenyl derivatives have been reported to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.^[10] For instance, certain biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.^[11] The carboxylic acid group itself is a key functional group in many drugs, though its presence can sometimes lead to challenges with metabolic stability and membrane permeability, prompting the exploration of bioisosteres.

The structural features of **4'-Methylbiphenyl-3-carboxylic acid** make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. For example, related compounds like 4'-Methylbiphenyl-2-carboxylic acid are used in the synthesis of angiotensin II receptor antagonists, which are potent antihypertensive agents.^[12] Further research is warranted to fully elucidate the biological profile of **4'-Methylbiphenyl-3-carboxylic acid** and its potential roles in drug discovery.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ijsdr.org [ijsdr.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. 4'-Methylbiphenyl-2-carboxylic acid CAS#: 7148-03-0 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Methylbiphenyl-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115233#4-methylbiphenyl-3-carboxylic-acid-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com